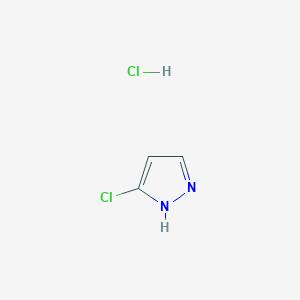

5-chloro-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC13576621

Molecular Formula: C3H4Cl2N2

Molecular Weight: 138.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4Cl2N2 |

|---|---|

| Molecular Weight | 138.98 g/mol |

| IUPAC Name | 5-chloro-1H-pyrazole;hydrochloride |

| Standard InChI | InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H |

| Standard InChI Key | UJGQMXHFPXZEAP-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C1)Cl.Cl |

| Canonical SMILES | C1=C(NN=C1)Cl.Cl |

Introduction

Chemical Structure and Significance

The core structure of 5-chloro-1H-pyrazole hydrochloride consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a chlorine substituent at position 5. Protonation of one nitrogen atom forms the hydrochloride salt, enhancing solubility in polar solvents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the acidic N–H bond, enabling participation in nucleophilic substitutions and cycloadditions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with 1H-pyrazol-5-amine as the precursor. A reported method involves the following steps :

-

Diazotization and Chlorination:

-

1H-pyrazol-5-amine is treated with hydrochloric acid (HCl), copper(I) chloride (CuCl), and isopentyl nitrite in acetonitrile under a nitrogen atmosphere at 0–20°C for 180 hours.

-

The reaction proceeds via diazotization, followed by Sandmeyer-type chlorination to replace the amino group with chlorine.

-

Yield: ~60–70% after purification by column chromatography .

-

-

Salt Formation:

-

The free base (5-chloro-1H-pyrazole) is treated with HCl gas in a dry ether solution to form the hydrochloride salt.

-

Industrial Production

Industrial processes optimize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enhance mixing and temperature control during chlorination.

-

Automated Crystallization: Ensures high-purity product recovery.

Biological Activities and Applications

Anticancer Activity

Pyrazole analogs demonstrate cytotoxicity against cancer cell lines:

-

Ethyl 5-chloro-1H-pyrazole-4-carboxylate reduces viability in A549 (lung) and HepG2 (liver) cells (IC₅₀ = 15–20 µM).

-

Mechanistic studies suggest caspase-3 activation and ROS generation as key pathways .

Agrochemical Applications

The compound is a precursor to herbicides and fungicides. For instance:

-

5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (derived from this compound) shows antifungal activity against Botrytis cinerea .

Applications in Organic Synthesis

5-Chloro-1H-pyrazole hydrochloride is a key building block in:

Nucleophilic Substitutions

-

The chlorine atom is replaced by amines, thiols, or alkoxides to form derivatives like 5-amino-1H-pyrazole .

Multicomponent Reactions

-

Reacts with aldehydes and malononitrile to yield pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors .

Comparison with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Methyl groups enhance lipophilicity | Anticancer agents |

| 5-Chloro-2-(1H-pyrazol-1-yl)aniline | Aniline moiety enables aromatic interactions | Enzyme inhibitors |

Future Perspectives

-

Structure-Activity Studies: Elucidate the impact of substituents on bioactivity.

-

Green Chemistry: Develop solvent-free syntheses to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume